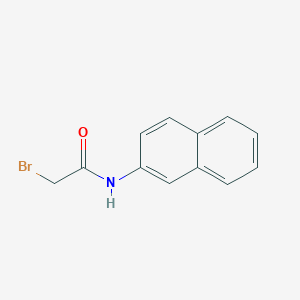

2-Bromo-N-(2-naphthyl)acetamide

描述

Contextual Significance in Organic Synthesis and Chemical Biology

In the field of organic synthesis , 2-Bromo-N-(2-naphthyl)acetamide serves as a key intermediate. The presence of a bromine atom alpha to the carbonyl group makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the creation of a diverse library of derivatives. Synthetic chemists utilize this compound to construct heterocyclic systems and other intricate molecular architectures that are of interest in materials science and medicinal chemistry.

From a chemical biology perspective, the N-aryl bromoacetamide scaffold is a recurring motif in molecules exhibiting a range of biological activities. While specific studies on the biological profile of this compound are not extensively documented, research on analogous compounds suggests its potential as a precursor for developing novel therapeutic agents. The naphthyl group can influence the compound's lipophilicity and binding interactions with biological targets, making its derivatives interesting candidates for pharmacological screening.

Overview of the N-Aryl Bromoacetamide Class in Scholarly Literature

The N-aryl bromoacetamide class of compounds is well-represented in scientific literature. These compounds are generally synthesized through the acylation of an aromatic amine with bromoacetyl bromide or a related bromoacetylating agent. irejournals.com This straightforward synthetic route makes a wide array of substituted N-aryl bromoacetamides readily accessible for further chemical exploration.

Scholarly articles frequently report the use of N-aryl bromoacetamides as versatile synthons. Their reactivity has been harnessed in the synthesis of various heterocyclic compounds, including but not limited to, benzimidazoles, quinoxalines, and other nitrogen-containing ring systems. Furthermore, the biological evaluation of derivatives prepared from N-aryl bromoacetamides has revealed promising activities, such as antimicrobial and anticancer properties. For instance, derivatives of N-(substituted phenyl)acetamide bearing a quinolin-2(1H)-one moiety have been synthesized and shown to possess antiproliferative effects against human cancer cell lines.

Table 2: Representative Spectral Data for an N-Aryl Bromoacetamide Analog

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| ¹H NMR (ppm) | Signals corresponding to aromatic protons, the N-H proton, and the -CH₂Br protons. |

| ¹³C NMR (ppm) | Resonances for aromatic carbons, the amide carbonyl carbon, and the -CH₂Br carbon. |

| IR (cm⁻¹) | Absorption bands for N-H stretching, C=O stretching (amide I), and C-Br stretching. |

Note: This table presents expected spectral features for a compound in this class, based on general knowledge and data for related structures. Specific peak positions would vary depending on the exact substitution pattern and solvent used.

The academic interest in this class of compounds is driven by the dual functionality of the N-aryl bromoacetamide core: the aryl group can be modified to tune steric and electronic properties, while the bromoacetyl group provides a reactive handle for constructing more elaborate molecules. This combination of features ensures that N-aryl bromoacetamides, including this compound, will continue to be valuable tools in the hands of synthetic and medicinal chemists.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRSLKCYZKFNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299987 | |

| Record name | 2-Bromo-N-2-naphthalenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22344-79-2 | |

| Record name | 2-Bromo-N-2-naphthalenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22344-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-2-naphthalenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 2 Naphthyl Acetamide and Analogues

Direct Synthetic Routes to 2-Bromo-N-(2-naphthyl)acetamide

The most straightforward and commonly employed method for the synthesis of this compound is the direct N-acylation of 2-naphthylamine (B18577) with a bromoacetyl halide. This reaction involves the formation of an amide bond between the amino group of 2-naphthylamine and the carbonyl group of the bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride.

A general procedure for this synthesis involves dissolving 2-naphthylamine in a suitable inert organic solvent, such as dichloromethane. The solution is then cooled, typically to 0 °C, and a base, such as pyridine (B92270) or triethylamine, is added to act as an acid scavenger, neutralizing the hydrogen halide byproduct formed during the reaction. Bromoacetyl bromide or chloride is then added dropwise to the cooled solution. After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure complete conversion.

The reaction is then quenched by the addition of water. The organic layer is separated and washed successively with dilute acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and byproducts. Finally, the organic phase is dried over an anhydrous drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization. prepchem.com

The reaction is sensitive to moisture, and using anhydrous conditions can improve the yield and purity of the product. This method is generally efficient, scalable, and reproducible, making it suitable for both laboratory-scale synthesis and potential larger-scale production.

Advanced Synthetic Approaches to N-Aryl Bromoacetamides

Beyond the direct acylation of anilines, a variety of more advanced synthetic methodologies have been developed for the preparation of N-aryl bromoacetamides. These approaches often offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Utilization of Bromoacetyl Halides in Amidation Reactions

Bromoacetyl halides, particularly bromoacetyl bromide and bromoacetyl chloride, are highly reactive and versatile reagents for the synthesis of N-aryl bromoacetamides. thieme-connect.comguidechem.com Their high reactivity stems from the presence of both a good leaving group (the halide) and an electrophilic carbonyl carbon.

The reaction of bromoacetyl bromide with primary and secondary amines is a fundamental method for forming the corresponding N-substituted bromoacetamides. A general procedure involves the dropwise addition of bromoacetyl bromide to a stirred solution of the amine in a suitable solvent, often in the presence of a base like pyridine to neutralize the hydrobromic acid generated. wiley-vch.de This method is widely applicable to a broad range of amines.

Similarly, bromoacetyl chloride can be used for the acylation of amines to produce N-substituted bromoacetamides. chemicalbook.com The choice between bromoacetyl bromide and bromoacetyl chloride may depend on factors such as availability, cost, and reactivity, with the bromide generally being more reactive.

Catalyst-Mediated Synthesis of N-Substituted Bromoacetamides

To overcome challenges associated with the direct acylation of less reactive amines or to improve reaction efficiency, various catalytic systems have been developed. For instance, a method for the synthesis of N-acylated N-substituted sulfonamides using bromoacetyl bromide in the presence of a catalytic amount of anhydrous zinc chloride (ZnCl2) has been reported. mdpi.com This Lewis acid catalyst is believed to activate the carbonyl group of the bromoacetyl bromide, enhancing its electrophilicity and facilitating the attack by the weakly nucleophilic nitrogen atom of the sulfonamide. mdpi.com

Other research has explored the use of nickel catalysts for the synthesis of N-substituted pyrroles from diols and amines, showcasing the potential of transition metal catalysis in forming C-N bonds relevant to the synthesis of amide-containing structures. nih.govmdpi.com While not a direct synthesis of bromoacetamides, these catalyst-mediated approaches highlight the ongoing development of more sophisticated methods for amide bond formation.

Tandem Reaction Sequences for Related Compounds

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. While a specific tandem reaction for the direct synthesis of this compound is not prominently described, related tandem processes for the synthesis of heterocyclic compounds and other substituted amides have been developed.

Precursor Chemistry for Naphthyl and Bromoacetyl Moieties

The synthesis of this compound relies on the availability of its key precursors: 2-naphthylamine and a bromoacetylating agent.

2-Naphthylamine Synthesis:

Historically, 2-naphthylamine was prepared by heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride at 200-210 °C, a process known as the Bucherer reaction. wikipedia.orgatamanchemicals.com Another method involves heating 2-naphthol with ammonium acetate (B1210297) to 270-280 °C to obtain the acetyl derivative, which can then be hydrolyzed. wikipedia.orgatamanchemicals.com A more modern approach involves the reaction of 2-acetonaphthone with hydroxylamine (B1172632) hydrochloride to form 2-naphthyl ketoxime, followed by a rearrangement in polyphosphoric acid to yield 2-acetyl naphthylamine, and subsequent deacetylation. google.com Other methods include the reaction of sodium 2-naphthalenesulfonate with sodium amide in liquid ammonia (B1221849) and the treatment of 2-naphthol with ammonium sulfite (B76179) in an autoclave. prepchem.comprepchem.com

Bromoacetyl Halide Synthesis:

Bromoacetyl bromide is commonly prepared by the reaction of bromoacetic acid with a brominating agent. A classic method involves the reaction of acetic acid with bromine in the presence of red phosphorus. thieme-connect.com Alternatively, bromoacetic acid can be treated with reagents like thionyl bromide or oxalyl bromide. sciencemadness.org

Chemical Reactivity and Reaction Mechanisms of 2 Bromo N 2 Naphthyl Acetamide

Nucleophilic Substitution Reactions Involving the Bromine Atom

The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state of substitution reactions, typically following an S(_N)2 mechanism. This reactivity is the cornerstone of the synthetic utility of 2-Bromo-N-(2-naphthyl)acetamide, allowing for the facile introduction of various functional groups.

Reactions with Amines and Thiols

Amines and thiols, being effective nucleophiles, readily react with this compound to form new carbon-nitrogen and carbon-sulfur bonds, respectively.

Reactions with Amines: Primary and secondary amines can displace the bromide ion to yield N-substituted glycine-N-(2-naphthyl)amides. These reactions are fundamental for building larger molecules and introducing diverse side chains.

Reactions with Thiols and Thioamides: Thiols are particularly potent nucleophiles and react efficiently to form thioethers. A historically significant and widely used reaction is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone (or a related α-haloamide) reacts with a thioamide to form a thiazole ring. researchgate.net In a similar fashion, this compound can react with thiourea (B124793) or substituted thioureas to construct 2-amino-thiazole derivatives bearing a naphthalene (B1677914) scaffold. Such derivatives are of significant interest in medicinal chemistry. Research has demonstrated the synthesis of 4-naphthyl-2-aminothiazole derivatives from the closely related precursor, 2-bromo-1-(naphthalen-2-yl)ethanone, highlighting the viability of this synthetic route. organic-chemistry.org

Table 1: Nucleophilic Substitution Reactions with Amines and Thiols

| Nucleophile | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Amine | Piperidine | 2-(Piperidin-1-yl)-N-(naphthalen-2-yl)acetamide | Formation of tertiary amine derivatives. organic-chemistry.org |

| Thiol | 2-Mercaptoethanol | 2-(2-Hydroxyethylthio)-N-(2-naphthyl)acetamide | Introduction of functionalized thioether linkages. |

| Thioamide | Thiourea | 2-Amino-N-(naphthalen-2-yl)thiazole | Hantzsch thiazole synthesis for creating heterocyclic systems. researchgate.net |

| Thioamide | N-Substituted Thiourea | N-Substituted-2-amino-N-(naphthalen-2-yl)thiazole | Access to a diverse library of substituted thiazoles. researchgate.net |

Intra- and Intermolecular Substitution Pathways

The nucleophilic substitution reactions of this compound can proceed through two distinct pathways depending on the nature of the nucleophile.

Intermolecular Substitution: This is the most common pathway, where the nucleophile is a separate chemical entity that reacts with the bromoacetamide. The reactions described in section 3.1.1 are all examples of intermolecular substitutions, leading to the direct replacement of the bromine atom.

Intramolecular Substitution: This pathway involves a cyclization reaction where a nucleophilic center within the same molecule attacks the electrophilic carbon bearing the bromine. For this to occur with this compound, a nucleophilic group must be present on the naphthalene ring, typically at the C1 or C3 position. For example, if the starting material were 2-bromo-N-(1-hydroxy-2-naphthyl)acetamide, an intramolecular S(_N)2 reaction could lead to the formation of a naphthoxazine derivative. While direct examples for the title compound are specific to its derivatives, the principle is well-established for similar N-aryl bromoacetamides, which are used to synthesize various heterocyclic structures like benzazepines and oxindoles through intramolecular cyclization. rsc.orgchemrxiv.org Such reactions are powerful tools for constructing polycyclic systems from linear precursors.

Coupling Reactions for Scaffold Diversification

While the α-bromo group is primarily involved in nucleophilic substitutions, modern catalytic methods can engage similar functionalities in coupling reactions. For significant diversification of the naphthalene scaffold itself using standard cross-coupling methods like Suzuki or Ullmann reactions, a halogen atom is typically required on the aromatic ring. Therefore, this section will consider a hypothetical, yet synthetically crucial, derivative: a di-halogenated version such as 2-Bromo-N-(X-bromo-2-naphthyl)acetamide, where one halogen facilitates cross-coupling and the other enables substitution.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis for forming carbon-carbon bonds. nih.gov In a potential synthetic route, a compound like 2-Bromo-N-(7-bromo-2-naphthyl)acetamide could react with various organoboron reagents. The palladium catalyst would selectively activate the more reactive C(sp²)-Br bond on the naphthalene ring over the C(sp³)-Br bond of the acetyl group. This allows for the introduction of new aryl, heteroaryl, or alkyl groups onto the naphthalene core, significantly increasing molecular complexity. acs.orgnih.gov

Table 2: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| 2-Bromo-N-(7-bromo-2-naphthyl)acetamide | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-N-(7-phenyl-2-naphthyl)acetamide |

| 2-Bromo-N-(7-bromo-2-naphthyl)acetamide | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 2-Bromo-N-(7-(thiophen-2-yl)-2-naphthyl)acetamide |

| 2-Bromo-N-(7-bromo-2-naphthyl)acetamide | Methylboronic acid | Pd(OAc)₂, SPhos | 2-Bromo-N-(7-methyl-2-naphthyl)acetamide |

Copper-Mediated Coupling Approaches

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. nih.govrsc.org Similar to palladium catalysis, these reactions would selectively target an aryl halide on the naphthalene ring. Using a di-halogenated substrate, an Ullmann reaction could be employed to introduce amines, alcohols, or phenols onto the naphthalene scaffold. These reactions often require a ligand, a base, and are typically run at elevated temperatures.

Table 3: Hypothetical Copper-Mediated Ullmann Condensation

| Reactant | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| 2-Bromo-N-(7-bromo-2-naphthyl)acetamide | Aniline | CuI, L-proline, K₂CO₃ | 2-Bromo-N-(7-phenylamino-2-naphthyl)acetamide |

| 2-Bromo-N-(7-bromo-2-naphthyl)acetamide | Phenol | CuI, 1,10-Phenanthroline, Cs₂CO₃ | 2-Bromo-N-(7-phenoxy-2-naphthyl)acetamide |

| 2-Bromo-N-(7-bromo-2-naphthyl)acetamide | Benzamide | CuI, DMEDA, K₃PO₄ | 2-Bromo-N-(7-benzamido-2-naphthyl)acetamide |

Oxidation and Reduction Chemistry of the Compound

The reactivity of this compound extends to redox transformations, which can selectively target different parts of the molecule.

Oxidation Chemistry: The naphthalene ring system is susceptible to oxidation, though this can often lead to complex product mixtures. Under certain conditions, oxidation of the naphthalene moiety can yield naphthoquinones. Furthermore, the amide nitrogen can also be a site of oxidation. The N-oxidation of arylamines is a known metabolic pathway and can be achieved chemically. However, the oxidation of aromatic amides can lead to unstable radical cations that may decompose unless the structure is appropriately substituted to stabilize the oxidized species. biointerfaceresearch.com For instance, oxidation of related N-naphthylhydroxylamines by air can lead to products like nitroso-naphthols. rsc.org

Reduction Chemistry: The compound offers two primary sites for reduction: the amide carbonyl and the carbon-bromine bond. The choice of reducing agent and conditions determines the outcome.

Amide Reduction: The amide group can be reduced to a secondary amine, yielding 2-bromo-N-ethyl-naphthalen-2-amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the amide and the C-Br bond. However, more selective reagents like borane (B79455) complexes (e.g., BH₃·THF) are commonly used for the reduction of amides to amines with better functional group tolerance. acsgcipr.orgresearchgate.net The reaction proceeds through the formation of a stable amine-borane complex, which is then hydrolyzed to release the free amine. acsgcipr.org

Dehalogenation: The carbon-bromine bond can be selectively reduced to a C-H bond, a process known as hydrodehalogenation. This would convert the molecule to N-(2-naphthyl)acetamide. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using radical-based reducing systems.

Table 4: Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Product | Notes |

|---|

| Amide Reduction | 1. Borane-tetrahydrofuran complex (BH₃·THF) 2. Acidic workup | N-(2-Bromoethyl)naphthalen-2-amine | Selectively reduces the amide to an amine. acsgcipr.org | | Dehalogenation | H₂, Palladium on Carbon (Pd/C), Et₃N | N-(naphthalen-2-yl)acetamide | Reduces the C-Br bond, leaving the amide intact. | | Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Ethylnaphthalen-2-amine | A strong reducing agent that would likely reduce both the amide and the C-Br bond. |

Rearrangement Reactions of Related N-Heterocyclic Acetamides

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of related N-arylacetamides provides a strong basis for predicting its behavior. Two notable rearrangement reactions applicable to this class of compounds are the Chapman Rearrangement and the Bischler-Napieralski reaction.

Chapman Rearrangement:

The Chapman rearrangement involves the thermal conversion of an N-arylbenzimidate to an N,N-diarylamide. drugfuture.comorganicreactions.org For a compound like this compound, this would first require conversion to the corresponding imidate, for instance, an O-aryl imidate. The rearrangement proceeds via an intramolecular 1,3-shift of an aryl group from oxygen to nitrogen. organicreactions.org The mechanism is believed to involve a four-membered transition state. While this is a thermal rearrangement, the presence of substituents on the aryl rings can influence the reaction conditions and yields.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is particularly relevant if the N-naphthyl group is part of a larger β-arylethylamine scaffold. The reaction is typically carried out under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org

| Reaction Name | Description | Key Reagents/Conditions | Potential Product from a Related N-naphthyl Precursor |

| Chapman Rearrangement | Thermal rearrangement of an N-arylbenzimidate to an N,N-diarylamide. drugfuture.comorganicreactions.org | Heat | N-Aryl-N-(2-naphthyl)amide |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide to a dihydroisoquinoline. wikipedia.orgnrochemistry.com | POCl₃, P₂O₅, heat wikipedia.orgnrochemistry.comorganic-chemistry.org | Benzo[f]dihydroisoquinoline derivative |

Reactivity of the Amide Linkage: Hydrolysis and Derivatization

The amide linkage in this compound is a key site for chemical transformations, including hydrolysis and derivatization.

Hydrolysis:

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by either acid or base. The stability of the amide bond generally requires heating with a concentrated acid or base for the reaction to proceed at a reasonable rate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine as an ammonium (B1175870) ion, yielding the carboxylic acid. For this compound, acid hydrolysis would yield 2-bromoacetic acid and 2-naphthylamine (B18577) hydrochloride.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid, leading to the carboxylate salt and the free amine. In the case of this compound, base hydrolysis would produce sodium 2-bromoacetate and 2-naphthylamine.

| Hydrolysis Condition | Reactants | Products |

| Acidic | This compound, H₂O, H⁺ (e.g., HCl), Heat | 2-Bromoacetic acid, 2-Naphthylammonium chloride |

| Basic | This compound, H₂O, OH⁻ (e.g., NaOH), Heat | Sodium 2-bromoacetate, 2-Naphthylamine |

Derivatization:

The amide linkage and the reactive bromine atom in this compound offer multiple avenues for derivatization.

Derivatization at the Amide Nitrogen: While direct derivatization of the amide nitrogen is challenging due to its low nucleophilicity, modification is possible. For instance, N-alkylation can sometimes be achieved under specific conditions, although it is not a common reaction for secondary amides.

Derivatization via the Bromoacetyl Group: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups. For example, reaction with amines, thiols, or alkoxides would lead to the corresponding substituted N-(2-naphthyl)acetamides. These derivatives have been explored for their potential biological activities. nih.gov

Derivatization for Analytical Purposes: Chemical derivatization is often employed to enhance the detectability of compounds in analytical techniques like HPLC or GC-MS. For a molecule like this compound, derivatization might involve reactions that introduce a fluorescent tag or a group that improves ionization efficiency in mass spectrometry. For instance, the amine product of hydrolysis, 2-naphthylamine, can be derivatized with reagents like dansyl chloride or fluorescamine (B152294) to create highly fluorescent products. Similarly, the carboxylic acid obtained from hydrolysis can be esterified to improve its volatility for GC analysis. psu.edu

| Derivatization Approach | Reagent Type | Potential Product |

| Nucleophilic Substitution at α-carbon | Amines, Thiols, Alkoxides | Substituted N-(2-naphthyl)acetamides |

| Amine Derivatization (post-hydrolysis) | Dansyl chloride, Fluorescamine | Fluorescently-tagged 2-naphthylamine |

| Carboxylic Acid Derivatization (post-hydrolysis) | Silylating agents (e.g., BSTFA), Alkylating agents | Volatile ester of 2-bromoacetic acid |

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

The definitive solid-state structure of 2-Bromo-N-(2-naphthyl)acetamide has been established through single-crystal X-ray diffraction. While the specific crystallographic data for this compound are cataloged under the Cambridge Crystallographic Data Centre (CCDC) number 711189, the detailed findings are published in a scientific journal (DOI:10.1039/b902262g). researchgate.net The following sections describe the types of structural details that are elucidated by this technique, with illustrative examples drawn from closely related N-naphthyl acetamide (B32628) derivatives.

In related structures, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the molecule is observed to be nearly coplanar. iucr.org However, in other derivatives like N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, the dihedral angle between the naphthalene (B1677914) ring system and a connected benzene (B151609) ring is 82.50 (7)°, indicating a significant twist. nih.gov For N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide, the dihedral angle between the naphthalene ring and the acetamide group is reported to be 55.98 (9)° in one of the independent molecules of the asymmetric unit. nih.gov These examples highlight that the conformation of this compound is defined by a specific dihedral angle between its naphthalene and acetamide moieties, influenced by the electronic and steric effects of its substituents.

Table 1: Representative Dihedral Angles in N-Naphthyl Acetamide Derivatives

| Compound | Groups Involved | Dihedral Angle (°) | Reference |

| N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide | Naphthalene ring & Acetamide group | 55.98 (9) | nih.gov |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Naphthalene ring & Benzene ring | 82.50 (7) | nih.gov |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide | Pyrimidine ring & Naphthalene ring | 55.5 (1) | nih.gov |

The crystal packing of this compound is stabilized by a network of intermolecular forces. Due to the presence of the amide functional group, hydrogen bonding is a dominant interaction. Specifically, the amide N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

For related N-naphthyl acetamide compounds, the most significant contributions to the crystal packing have been quantified. For example, in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the dominant interactions are O⋯H/H⋯O (43.7%), H⋯H (31.0%), and C⋯H/H⋯C (8.5%). iucr.orgnih.gov This analysis provides a detailed quantitative picture of the forces holding the crystal together.

Table 2: Common Intermolecular Contacts and Their Appearance in 2D Fingerprint Plots

| Contact Type | Description | Typical Appearance on Fingerprint Plot |

| N—H⋯O | Strong hydrogen bond | Appears as sharp, distinct "spikes" at low di and de values. iucr.org |

| H⋯H | Van der Waals forces | Large, diffuse region in the center of the plot. iucr.org |

| C⋯H/H⋯C | Weak hydrogen bonds, π-interactions | Appears as "wings" to the side of the main H⋯H region. nih.gov |

| O⋯H/H⋯O | Hydrogen bonding interactions | Characterized by symmetrical peaks or spikes, often indicating strong contacts. nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds by measuring their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide, naphthalene, and bromoalkyl components. Based on data from analogous compounds, the principal vibrational bands can be assigned. The N-H stretching vibration of the secondary amide (Amide A band) typically appears as a strong band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration (Amide I band) is one of the most intense absorptions, expected around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) is found in the 1570-1515 cm⁻¹ range. Other significant absorptions include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and the C-Br stretching vibration, which is expected at lower wavenumbers, typically between 700 and 500 cm⁻¹.

Table 3: Expected Characteristic FTIR Peaks for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| Amide A | N-H stretch | 3300 - 3100 | nih.gov |

| Aromatic C-H stretch | Ar-H | 3100 - 3000 | nih.gov |

| Aliphatic C-H stretch | CH₂ | 2950 - 2850 | |

| Amide I | C=O stretch | 1680 - 1640 | nih.gov |

| Aromatic C=C stretch | Naphthalene Ring | 1600 - 1450 | nih.gov |

| Amide II | N-H bend, C-N stretch | 1570 - 1515 | |

| C-Br stretch | C-Br | 700 - 500 |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to prominently feature the symmetric stretching vibrations of the naphthalene ring system. The C=O stretching (Amide I) band is also Raman active, typically appearing in the 1680-1640 cm⁻¹ region. The C-Br stretch would also be visible at lower frequencies. Analysis of related molecules like 1-naphthyl acetic acid shows that the aromatic ring vibrations give rise to a series of characteristic bands in the Raman spectrum. nih.gov

Table 4: Expected Characteristic Raman Peaks for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretch | Ar-H | 3100 - 3000 | nih.gov |

| Amide I | C=O stretch | 1680 - 1640 | nih.gov |

| Ring Breathing/Stretching | Naphthalene Ring | 1600 - 1300 | nih.gov |

| CH₂ deformation | CH₂ | 1450 - 1250 | |

| C-N stretch | Amide | ~1250 | |

| C-Br stretch | C-Br | 700 - 500 |

Comparative Vibrational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a window into the functional groups and bonding arrangements within a molecule. For this compound, a comparative analysis with related structures provides a clear assignment of its characteristic vibrational modes.

The key functional groups are the secondary amide and the naphthalene ring system. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3100 cm⁻¹. In comparison, the N-H stretch in 2-chloro-N-(2-methoxyphenyl)acetamide is observed at 3375 cm⁻¹. researchgate.net The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides. For this compound, this band is anticipated around 1670-1650 cm⁻¹. This is consistent with the C=O amide stretching vibration observed at 1671 cm⁻¹ for 2-chloro-N-(2-methoxyphenyl)acetamide researchgate.net and at 1660 cm⁻¹ for N-(3-acetyl-2-thienyl)-2-bromoacetamide. researchgate.net

The aromatic naphthalene moiety gives rise to several characteristic bands. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. For instance, 2-bromo-6-methoxynaphthalene (B28277), a related compound, exhibits vibrational modes in this region. nih.gov Furthermore, the C-N stretching vibration of the amide linkage is expected between 1400 and 1200 cm⁻¹. The presence of the bromine atom introduces a C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, usually between 700 and 500 cm⁻¹.

A summary of the expected and comparative vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Comparative Frequencies (cm⁻¹) |

| N-H Stretch | 3300 - 3100 | 3375 (in 2-chloro-N-(2-methoxyphenyl)acetamide) researchgate.net |

| Aromatic C-H Stretch | > 3000 | Consistent with general aromatic compounds |

| Amide I (C=O Stretch) | 1670 - 1650 | 1671 (in 2-chloro-N-(2-methoxyphenyl)acetamide) researchgate.net |

| Aromatic C=C Stretch | 1600 - 1450 | Observed in 2-bromo-6-methoxynaphthalene nih.gov |

| Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | Characteristic for secondary amides |

| C-N Stretch | 1400 - 1200 | Typical range for amide C-N stretching |

| C-Br Stretch | 700 - 500 | Characteristic for bromoalkanes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-Dimensional (¹H, ¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The naphthalene ring protons will appear in the aromatic region, typically between δ 7.5 and 8.2 ppm. The exact chemical shifts and splitting patterns depend on their position on the ring and coupling with neighboring protons. For comparison, the aromatic protons of the very similar compound N-(naphthalen-2-yl)acetamide appear in a multiplet between δ 7.4 and 8.18 ppm. rsc.org The single proton of the amide (N-H) group is expected to appear as a broad singlet, likely downfield (δ 8.5-10.0 ppm), due to its acidic nature and the electronic environment. The two protons of the methylene (B1212753) group (CH₂) adjacent to the bromine atom and the carbonyl group will appear as a singlet, expected to be in the range of δ 4.0-4.5 ppm, shifted downfield by the two adjacent electron-withdrawing groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, around δ 165-170 ppm. rsc.org The carbons of the naphthalene ring will produce a series of signals in the aromatic region (δ 110-140 ppm). The chemical shifts of these carbons are influenced by the attachment of the amide group. For N-(naphthalen-2-yl)acetamide, these carbons appear between δ 108.4 and 135.97 ppm. rsc.org The methylene carbon (CH₂) attached to the bromine atom is expected to appear in the range of δ 25-35 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| N-H (amide) | 8.5 - 10.0 (s, 1H) | C=O (amide) | 165 - 170 |

| Ar-H (naphthalene) | 7.5 - 8.2 (m, 7H) | Ar-C (naphthalene, C-NH) | ~135 |

| CH₂-Br | 4.0 - 4.5 (s, 2H) | Ar-C (naphthalene) | 110 - 134 |

| CH₂-Br | 25 - 35 |

s = singlet, m = multiplet

Two-Dimensional (2D) NMR (e.g., HMBC, HSQC) for Connectivity and Stereochemistry

While one-dimensional NMR provides information on the types of protons and carbons, two-dimensional NMR experiments establish the connectivity between them.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum would confirm the direct one-bond connections between protons and carbons. nih.gov A key correlation would be observed between the signal of the methylene protons (CH₂) and the signal of the methylene carbon, confirming the -CH₂-Br group. nih.gov Similarly, each aromatic proton signal would correlate with its directly attached naphthalene carbon signal.

A correlation between the amide proton (N-H) and the carbonyl carbon (C=O), confirming the amide linkage.

A correlation between the amide proton (N-H) and the carbon of the naphthalene ring to which the nitrogen is attached (C2 of naphthalene).

Correlations from the methylene protons (CH₂) to the carbonyl carbon (C=O), confirming the bromoacetyl moiety.

Correlations from the naphthalene protons to various carbons within the ring system, confirming their relative positions.

Together, these 2D NMR techniques would unequivocally confirm the proposed structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula of this compound is C₁₂H₁₀BrNO, which corresponds to a molecular weight of approximately 264.12 g/mol and an exact mass of about 262.99458 Da. nih.gov

The mass spectrum is expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of amides and halogenated aromatic compounds:

α-cleavage: Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the naphthyl-substituted isocyanate radical cation or related fragments.

Amide bond cleavage: Cleavage of the C-N bond can lead to two primary fragments: the bromoacetyl cation ([BrCH₂CO]⁺) and the 2-naphthylamine (B18577) radical cation ([C₁₀H₇NH₂]⁺) with an m/z of 143.

Loss of bromine: The molecular ion can lose a bromine radical (·Br) to give a fragment at m/z [M-79]⁺ and [M-81]⁺. For comparison, the isomer N-(3-bromo-2-naphthyl)acetamide shows fragments corresponding to the loss of bromine followed by other rearrangements, with significant peaks at m/z 221/223 and 184. nih.gov

Naphthalene ring fragmentation: Further fragmentation of the naphthalene-containing ions would lead to smaller aromatic fragments.

Expected Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 263/265 | [C₁₂H₁₀BrNO]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₂H₁₀NO]⁺ | Loss of Br radical |

| 143 | [C₁₀H₇NH₂]⁺ | Amide bond cleavage |

| 127 | [C₁₀H₇]⁺ | Loss of NH₂ from m/z 143 |

| 121/123 | [BrCH₂CO]⁺ | Amide bond cleavage |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore.

Naphthalene itself exhibits strong absorption bands corresponding to π→π* transitions. researchgate.net The spectrum of 2-bromonaphthalene (B93597) shows absorption maxima in the regions of 200-240 nm, 240-300 nm, and 300-350 nm. researchgate.netnist.gov The introduction of the acetamide group at the 2-position of the naphthalene ring is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system and the electron-donating character of the nitrogen lone pair.

The primary electronic transitions expected are:

π→π transitions:* These are high-intensity transitions involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the naphthalene ring system. These are expected to result in strong absorption bands, likely in the 220-350 nm range.

n→π transitions:* The amide group contains non-bonding electrons (n) on both the oxygen and nitrogen atoms. The transition of a non-bonding electron to an antibonding π-orbital of the carbonyl group is possible. These n→π transitions are typically of much lower intensity than π→π* transitions and may be obscured by the stronger absorptions of the naphthalene ring.

The absorption spectrum of the related compound 1-naphthyl acetate (B1210297) shows a shift to longer wavelengths compared to naphthalene, which supports the expectation of a bathochromic shift for this compound. researchgate.net

Expected Electronic Transitions and Absorption Maxima (λ_max)

| Transition Type | Expected λ_max Range (nm) | Relative Intensity | Chromophore |

|---|---|---|---|

| π→π | 220 - 250 | High | Naphthalene Ring |

| π→π | 260 - 350 | Moderate to High | Naphthalene Ring |

| n→π* | ~280 - 320 | Low | Amide Carbonyl |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and properties of molecules. Calculations for 2-Bromo-N-(2-naphthyl)acetamide are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This procedure systematically alters the molecular geometry to find the structure with the minimum potential energy on the potential energy surface. The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true energy minimum. mdpi.com

The calculated geometric parameters (bond lengths and bond angles) for the optimized structure of this compound can then be compared with experimental data if available, or with standard values from similar molecular fragments, to validate the accuracy of the chosen theoretical level. For instance, the conformation of the N-H bond relative to the substituents on the aromatic ring and the side chain is a key structural feature, as seen in related halo-acetamides. researchgate.net

Table 1: Selected Theoretical Structural Parameters for this compound

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Standard Value |

| Bond Length (Å) | C=O | 1.23 Å | ~1.22 Å |

| C-N (amide) | 1.35 Å | ~1.33 Å | |

| N-C (naphthyl) | 1.42 Å | ~1.43 Å | |

| C-Br | 1.95 Å | ~1.94 Å | |

| Bond Angle (°) | O=C-N | 123.0° | ~122° |

| C-N-C | 128.0° | ~125° | |

| C-C-Br | 112.0° | ~113° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.gov

For this compound, the HOMO is expected to be primarily localized over the electron-rich naphthalene (B1677914) ring system, which has characteristic π-type orbitals. The LUMO is anticipated to be distributed across the acetamide (B32628) moiety, particularly the antibonding π* orbital of the carbonyl group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.15 eV |

| LUMO | -1.20 eV |

| Energy Gap (ΔE) | 4.95 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by localizing orbitals into bonds and lone pairs, which corresponds to the familiar Lewis structure representation. usc.edu This method is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT). It evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.orgresearchgate.net

In this compound, significant ICT interactions are expected. Key interactions would include the delocalization of the lone pair electrons from the carbonyl oxygen atom (LP(O)) and the amide nitrogen atom (LP(N)) into the antibonding orbitals (π*) of adjacent bonds. These interactions contribute significantly to the stabilization of the molecule.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π* (C=O) | ~45-55 |

| LP (O1) | σ* (C-N) | ~20-28 |

| π (Naphthyl Ring) | π* (C=O) | ~10-15 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. wolfram.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as a site for nucleophilic interaction. The naphthalene ring would exhibit moderately negative potential due to its π-electron cloud. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the properties of molecules in their electronically excited states. rsc.orguci.edu It is used to calculate the vertical excitation energies, oscillator strengths, and transition characteristics, which allows for the theoretical simulation of UV-Visible absorption spectra. researchgate.netchemrxiv.org

TD-DFT calculations for this compound would predict the electronic transitions, such as π → π* transitions associated with the naphthyl aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl group. Analyzing these transitions helps to understand the molecule's photophysical behavior. rsc.org

Table 4: Theoretical Electronic Excitation Properties of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.10 | 302 | 0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | 4.45 | 278 | 0.18 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 4.80 | 258 | 0.02 | HOMO → LUMO+1 (n → π*) |

Theoretical Predictions of Reactivity and Stability

The computational data gathered from DFT and TD-DFT analyses allows for robust predictions of the chemical reactivity and kinetic stability of this compound.

Reactivity: The HOMO-LUMO energy gap of approximately 4.95 eV indicates that the molecule is moderately stable with predictable reactivity. mdpi.com The MEP map clearly identifies the carbonyl oxygen as the most likely site for electrophilic attack and the amide hydrogen for nucleophilic attack. researchgate.net

Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. nih.gov A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a "soft" molecule has a smaller gap and higher reactivity.

Applications of 2 Bromo N 2 Naphthyl Acetamide As a Synthetic Precursor

Role in the Synthesis of Heterocyclic Compounds.fardapaper.ir

The inherent reactivity of the α-bromoamide functionality within 2-Bromo-N-(2-naphthyl)acetamide makes it an excellent starting point for the synthesis of various nitrogen-containing heterocyclic compounds. The electron-rich naphthyl ring system also plays a significant role in influencing the reactivity and properties of the resulting molecules. fardapaper.ir

Lactam Synthesis

Lactams, which are cyclic amides, are a prominent structural motif in a vast array of biologically active compounds, including antibiotics like penicillins and cephalosporins. The synthesis of γ-lactams, a five-membered ring structure, can be achieved through methods involving α-bromoamides. organic-chemistry.org While direct literature on the use of this compound in lactam synthesis is not abundant, the general reactivity of α-bromoamides suggests its potential in this area. For instance, radical cyclization reactions initiated by the cleavage of the carbon-bromine bond could lead to the formation of lactam rings. Furthermore, intramolecular substitution reactions, where a nucleophile within the same molecule displaces the bromide ion, present a viable pathway to these cyclic structures.

One established strategy for lactam synthesis involves the formal [3+2] cycloaddition of α-bromo imides with olefins. This method, often facilitated by photoredox catalysis, allows for the construction of highly substituted γ-lactams. nih.gov Given the structural similarities, it is plausible that this compound could be adapted for such transformations, providing access to novel naphthyl-substituted lactams with potential applications in medicinal chemistry. The development of N-substituted β-lactams as inhibitors of enzymes like N-Acylethanolamine Acid Amidase (NAAA) highlights the therapeutic potential of this class of compounds. nih.gov

Triazole-Bridged Systems

This compound can serve as a key building block for creating triazole-bridged molecular systems. A common strategy involves the initial conversion of the bromo-acetamide to an azido-acetamide. This is typically achieved by reacting this compound with an azide (B81097) salt, such as sodium azide, in a nucleophilic substitution reaction. The resulting N-(2-naphthyl)-2-azidoacetamide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to furnish the desired 1,2,3-triazole-bridged compound. This approach allows for the modular construction of complex molecules where the naphthylacetamide moiety is linked to another chemical entity through a stable triazole linker. Such systems have been explored for various applications, including the development of novel anticancer agents. rsc.org

General Heterocyclic Scaffolds

Beyond lactams and triazoles, this compound is a versatile precursor for a broader range of heterocyclic scaffolds. The reactive α-bromoacetyl group can react with various dinucleophiles to construct different ring systems. For example, reaction with thiourea (B124793) or its derivatives can lead to the formation of aminothiazoles, another important heterocyclic motif in drug discovery. Similarly, condensation reactions with other appropriate precursors can yield imidazoles, oxazoles, or other heterocyclic structures.

The 2-naphthyl group itself is a significant component in many biologically active heterocyclic compounds. fardapaper.ir Its incorporation can enhance the biological activity of a molecule through various mechanisms, including improved binding to target proteins. The synthesis of novel 1,2,4-triazole (B32235) derivatives containing a N-(substituted phenyl)acetamide group has been shown to yield compounds with potent bactericidal activity. rsc.org This underscores the potential of using this compound to generate new heterocyclic compounds with desirable biological properties.

Scaffold for Diversification and Library Generation

In modern drug discovery, the generation of chemical libraries containing a diverse range of related structures is crucial for identifying new lead compounds. This compound is an excellent scaffold for such endeavors. The reactivity of the bromine atom allows for its displacement by a wide variety of nucleophiles, leading to a diverse set of derivatives.

| Nucleophile | Resulting Functional Group |

| Amines | Substituted aminoacetamides |

| Alcohols/Phenols | Ether-linked acetamides |

| Thiols | Thioether-linked acetamides |

| Azides | Azidoacetamides (precursor to triazoles) |

This versatility allows for the rapid generation of a library of compounds with a common N-(2-naphthyl)acetamide core but with varied peripheral functionality. This approach, often referred to as parallel synthesis or combinatorial chemistry, is a powerful tool for exploring the structure-activity relationships (SAR) of a particular compound class. By systematically varying the substituent introduced at the α-position, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. The use of related N-phenylacetamide derivatives in the synthesis of compound libraries for antibacterial screening demonstrates the utility of this general structure in drug discovery programs. irejournals.com

Strategies for Medicinal Chemistry Building Blocks

The structural features of this compound make it a highly strategic building block in medicinal chemistry. The N-(2-naphthyl) moiety is a known pharmacophore found in a number of approved drugs and clinical candidates. Its lipophilic nature can enhance membrane permeability, and its extended aromatic system can participate in favorable pi-stacking interactions with biological targets.

Medicinal chemistry strategies involving this compound often focus on two main areas of modification:

Modification via the Bromoacetyl Group: As discussed, the bromoacetyl group is a handle for introducing a wide range of chemical diversity. This allows for the exploration of different side chains that can interact with specific pockets or residues within a biological target. This is a common strategy for optimizing the potency and selectivity of a lead compound.

Modification of the Naphthyl Ring: While the primary reactivity lies at the bromine atom, the naphthyl ring itself can be further functionalized. Electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the ring, further expanding the chemical space that can be explored.

The combination of the biologically relevant naphthyl group and the synthetically versatile bromoacetyl functionality makes this compound a powerful tool for the construction of novel molecules with therapeutic potential. The development of N-fused heterocycles from heteroaryl ketones and alkyl bromides showcases the innovative ways in which such building blocks can be used to create complex, polycyclic systems of medicinal interest. nih.gov

Mechanistic Chemical Biology of 2 Bromo N 2 Naphthyl Acetamide

Covalent Interactions with Nucleophilic Sites on Biomolecules

Bromoacetamides are a class of electrophilic compounds known to react with nucleophilic residues on biomolecules, such as the thiol group of cysteine, the imidazole of histidine, or the thioether of methionine, through nucleophilic substitution. This reactivity forms the basis of their use as covalent modifiers of proteins. The bromine atom in 2-Bromo-N-(2-naphthyl)acetamide serves as a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This chemical property suggests that this compound has the potential to form stable, covalent bonds with nucleophilic sites on proteins and other biomolecules.

While the general reactivity of bromoacetamides is well-established, specific studies detailing the covalent interactions of this compound with particular biomolecules, including reaction kinetics, site-specificity, and the influence of the 2-naphthyl group on reactivity, are not readily found in the current body of scientific literature. Research on similar naphthalene (B1677914) derivatives suggests that such compounds can be investigated for their potential to inhibit cancer cell proliferation through enzyme inhibition, a process that can involve covalent modification.

Chemical Probe Design and Application

A chemical probe is a small molecule used to study and manipulate biological systems. Due to its reactive bromoacetamide group, this compound has the structural requisites to be utilized as a covalent chemical probe. In principle, it could be used to label and identify specific proteins or to functionally modulate their activity. The naphthyl group provides a hydrophobic scaffold that may influence its binding affinity and selectivity for particular protein targets.

However, there is a lack of published research demonstrating the specific design of this compound as a chemical probe for a particular biological question or its application in such studies. The development of a chemical probe typically involves iterative optimization of its structure to enhance potency, selectivity, and cell permeability, and to incorporate reporter tags for detection. No such development or application has been specifically documented for this compound.

Target Identification Methodologies in Chemical Biology

Identifying the cellular targets of a small molecule is crucial to understanding its mechanism of action. Several powerful methodologies have been developed for this purpose.

Affinity-Based Chemical Proteomics Approaches

Affinity-based chemical proteomics is a primary strategy for target identification. This approach typically involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins from a cell lysate. Alternatively, a reporter tag, such as biotin or a clickable alkyne, can be appended to the molecule to enable enrichment of the probe-protein complexes.

While this compound is commercially available for proteomics research, no studies have been published that specifically apply affinity-based chemical proteomics to identify its protein targets. Such a study would involve synthesizing a modified version of the compound suitable for these techniques and then using mass spectrometry to identify the captured proteins.

Computational Target Prediction Strategies

Computational methods offer a complementary approach to experimental target identification. These strategies use algorithms to predict potential protein targets for a small molecule based on its chemical structure, similarity to known ligands, or by docking the molecule into the structures of known proteins. These in silico methods can help to prioritize experimental validation.

There are no specific computational studies in the available literature that predict the protein targets of this compound. Such an analysis would provide valuable hypotheses for its biological function.

Genetic-Based Target Identification (e.g., Forward Chemical Genetics)

Forward chemical genetics involves screening a library of small molecules for a desired phenotypic effect and then identifying the gene (and thus the protein target) responsible for that effect. This can be achieved through various techniques, such as analyzing mutations that confer resistance to the compound.

A forward chemical genetics screen could theoretically be performed with this compound to identify its cellular targets. However, no such studies have been reported.

Mechanistic Studies of Interaction with Enzymes and Receptors

Understanding how a small molecule interacts with its protein targets at a molecular level is a key goal of mechanistic studies. This can involve determining the binding site, the kinetics of interaction (e.g., Ki or IC50 values for inhibitors), and the functional consequences of binding.

While the bromoacetamide functional group suggests a potential for irreversible enzyme inhibition, and the naphthalene moiety is present in various biologically active compounds, there is a lack of specific mechanistic studies on the interaction of this compound with any particular enzyme or receptor. Research on other acetamide (B32628) derivatives has shown that they can act as selective ligands for receptors, indicating the potential for this class of compounds to exhibit specific biological activities. However, without dedicated research on this compound, its specific molecular interactions and mechanisms of action remain uncharacterized.

常见问题

Basic: What are the common synthetic routes for preparing 2-Bromo-N-(2-naphthyl)acetamide?

Methodological Answer:

The synthesis typically involves acylation of 2-naphthylamine with bromoacetyl bromide or bromoacetic acid derivatives. A standard protocol includes:

- Reacting 2-naphthylamine with bromoacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

- Neutralizing byproducts (e.g., HCl) using a tertiary amine base (e.g., triethylamine) .

- Purification via recrystallization from ethanol or column chromatography to achieve >95% purity.

Key parameters: Temperature (0–5°C for exothermic reactions), stoichiometric control to minimize diacetylation byproducts.

Advanced: How can reaction conditions be optimized to enhance yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent selection : DMF improves solubility of aromatic amines but may require post-reaction dialysis to remove traces. Ethyl acetate/water biphasic systems reduce side reactions .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation by acting as a nucleophilic catalyst .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and identify intermediates (e.g., unreacted 2-naphthylamine) .

- Crystallization optimization : Slow cooling (1°C/min) in ethanol yields larger, purer crystals with fewer defects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., naphthyl ring protons at δ 7.2–8.5 ppm; acetamide carbonyl at ~168 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 275.0 (C₁₂H₁₀BrNO⁺) and isotopic splitting from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angle between naphthyl and acetamide groups) .

Advanced: How do structural modifications (e.g., halogen substitution) impact the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromine vs. Chlorine : Bromine’s higher leaving-group ability facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). Chlorinated analogs require harsher conditions (e.g., microwave irradiation) .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the naphthyl ring reduce nucleophilic substitution rates by destabilizing transition states .

- Steric hindrance : Substituents at the naphthyl 1-position hinder Pd catalyst access, lowering coupling efficiency .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Pharmacophore development : Acts as a precursor for antiparasitic agents (e.g., targeting Trypanosoma cruzi via inhibition of folate pathways) .

- Protease inhibition : The bromoacetamide group reacts with cysteine residues in enzymes (e.g., caspases), enabling activity-based probe design .

- SAR studies : Modifying the naphthyl group alters lipophilicity, impacting blood-brain barrier permeability in CNS drug candidates .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). Key parameters: Grid box centered on active site, Lamarckian genetic algorithm .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict antimalarial potency .

- MD simulations : Analyze stability of protein-ligand complexes (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize synthetic targets .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to volatile brominated byproducts .

- Spill management : Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate, and dispose as halogenated waste .

- Storage : In airtight containers under argon at –20°C to prevent hydrolysis .

Advanced: How do crystallographic data resolve contradictions in reported tautomeric forms of this compound?

Methodological Answer:

- Single-crystal XRD : Resolves keto-enol tautomerism by identifying electron density peaks for carbonyl (C=O) and absence of hydroxyl groups. Example: Bond length C=O ≈1.23 Å vs. C–OH ≈1.34 Å .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. π-stacking) to explain stability of one tautomer over another .

- Contradiction resolution : Discrepancies in early NMR studies (δ 10.5 ppm for NH) were clarified via XRD-confirmed hydrogen bonding networks .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/water mixtures (7:3 v/v) : Achieve high recovery (>85%) with low impurity carryover.

- Dichloromethane/hexane : For heat-sensitive compounds, slow diffusion yields needle-like crystals .

- DMF/water (gradient) : Effective for polymorph control, but requires dialysis to remove residual DMF .

Advanced: How does the electronic nature of the naphthyl ring influence the compound’s reactivity in photochemical reactions?

Methodological Answer:

- UV-Vis spectroscopy : Naphthyl’s extended conjugation absorbs at λ~300 nm, enabling photoinduced electron transfer (PET) with methyl viologen .

- Electrochemical studies : Cyclic voltammetry reveals reduction potentials (–1.2 V vs. Ag/AgCl) correlated with substituent effects (e.g., electron-donating groups lower reduction barriers) .

- Mechanistic insights : Radical intermediates detected via EPR during UV irradiation confirm C–Br bond homolysis as the rate-limiting step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。